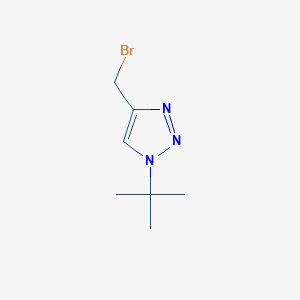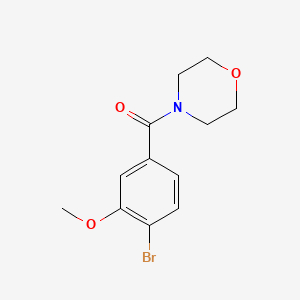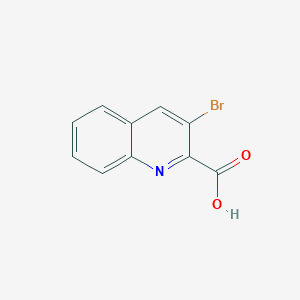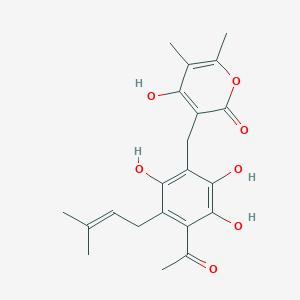![molecular formula C11H16ClNO B1447702 [1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride CAS No. 1803589-36-7](/img/structure/B1447702.png)
[1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride
Descripción general
Descripción
1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride, also known as AMPCP-HCl, is a cyclic amine derivative of the amino acid phenylalanine. It is a white crystalline powder with a melting point of 181-183 °C. AMPCP-HCl has been used in a variety of scientific research applications, including as a drug target in drug discovery, as a reagent for chemical synthesis, and in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Prodrug Development
[1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride: has potential applications in the development of prodrugs. Prodrugs are medications or compounds that, upon administration, are metabolized into a pharmacologically active drug. Utilizing this compound as a prodrug can allow for the controlled release of amide-containing drugs . For example, the FDA-approved antibiotic linezolid can be converted into a prodrug form using this compound, which then releases the active drug selectively in the presence of a trigger event .
Antibody-Drug Conjugates (ADCs)
This compound can be used to create linkers for ADCs. ADCs are a class of targeted therapy drugs that combine an antibody specific to the cancer cells with an anti-cancer drug. The use of self-immolative linkers derived from this compound can enable the precise deployment of the drug upon reaching the target site .
Chemical Synthesis
In chemical synthesis, this compound can serve as a building block for synthesizing complex molecules. Its structure can be utilized to introduce cyclopropyl and phenyl groups into target molecules, which are prevalent in many therapeutic compounds .
Material Science
The compound’s ability to release amides can be applied in material science for the development of smart materials . These materials can change their properties in response to environmental stimuli, such as temperature or pH, which can be useful in creating responsive coatings or drug delivery systems .
Biological Probes
As a biological probe, this compound can be used to study or measure the activity of biological systems. By incorporating it into a larger molecule, researchers can track the molecule’s distribution and release in biological systems, aiding in the understanding of disease mechanisms or drug action .
Enzyme-Triggered Release Mechanisms
The compound can be employed in designing enzyme-triggered release mechanisms where the presence of specific enzymes can initiate the release of a drug or a marker. This application is particularly useful in targeted therapy, where the drug needs to be activated only in the presence of certain pathological conditions .
Propiedades
IUPAC Name |
[1-(aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-7-11(8-13)6-10(11)9-4-2-1-3-5-9;/h1-5,10,13H,6-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXWZGKZFMSPFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CN)CO)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrazolo[4,3-c]pyridine-1-acetonitrile, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-](/img/structure/B1447619.png)








![5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline](/img/structure/B1447634.png)


![3-Thia-9-azabicyclo[3.3.1]nonane-3,3,7-trione hydrochloride](/img/structure/B1447637.png)
![[2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine](/img/structure/B1447641.png)